methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate
Description
Methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoylformamido linker and a 2-hydroxy-1,2,3,4-tetrahydronaphthalene (tetralin) moiety.
Properties
IUPAC Name |
methyl 4-[[2-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methylamino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-28-20(26)15-6-8-17(9-7-15)23-19(25)18(24)22-13-21(27)11-10-14-4-2-3-5-16(14)12-21/h2-9,27H,10-13H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLZYYQWXDNGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps. One common approach is to start with the preparation of the benzoate ester, followed by the introduction of the tetrahydronaphthalene moiety through a series of reactions involving carbamoylation and formamidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydronaphthalene moiety can be oxidized to form ketones or aldehydes.
Reduction: The ester and carbamoylformamido groups can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic ring in the benzoate ester can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Molecular Formula : C_{20}H_{24}N_{2}O_{4}
- Molecular Weight : Approximately 356.42 g/mol
- Structural Features : It consists of a benzoate ester linked to a naphthalene derivative through carbamoyl and formamido linkages.
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-amino benzoate | Simple amine structure | Less complex than methyl 4-{...}benzoate |
| Naphthalene acetic acid | Contains naphthalene moiety | Lacks carbamoyl and formamido groups |
| Carbamazepine | Anticonvulsant drug | Different functional groups affecting pharmacology |
Medicinal Chemistry
Methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate has shown potential in various therapeutic applications due to its structural similarity to known bioactive compounds. Research indicates that compounds with similar structures may interact with various enzymes and receptors, suggesting potential therapeutic benefits in treating diseases such as cancer and neurological disorders.
Case Study: Enzyme Interaction
Preliminary studies have demonstrated that this compound can influence biochemical pathways involved in cellular signaling and metabolic processes. For instance, the interaction with specific enzymes could lead to the modulation of metabolic pathways, which is critical in cancer therapy.
Synthetic Organic Chemistry
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The synthesis process is crucial for producing this compound at an industrial scale, where continuous flow reactors may be employed to enhance efficiency and quality control .
Industrial Applications
In industrial settings, the compound's unique properties could lead to applications in:
- Pharmaceuticals : As a precursor or active ingredient in drug formulations.
- Agricultural Chemicals : Potential use in developing agrochemicals due to its biological activity.
Table 2: Potential Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of new drugs targeting specific diseases |
| Agrochemicals | Formulation of pesticides or herbicides with enhanced efficacy |
Mechanism of Action
The mechanism of action of methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Structural Analogues from Published Syntheses
Two closely related compounds, II-8e and II-8f , reported in , provide a basis for comparison. These compounds share the methyl benzoate core and carbamoylformamido linker but differ in substituents and functional groups (Table 1).
Key Observations :
The trifluoromethyl group in II-8f increases molecular weight and introduces strong electron-withdrawing effects, likely influencing reactivity and binding affinity .
Synthetic Efficiency :
- II-8f achieved a higher yield (93%) than II-8e (56%), suggesting that electron-deficient aromatic substituents (e.g., CF3) may enhance reaction efficiency in nucleophilic acyl substitution .
Spectroscopic Differentiation :
Functional Group Reactivity and Stability
highlights the reactivity of ethyl chloroformate with amine-containing compounds, a reaction pathway shared by the target compound and its analogues. For example:
Docking and Binding Affinity Considerations
While direct data for the target compound is absent, discusses the Glide XP scoring function , which evaluates protein-ligand interactions via hydrophobic enclosure and hydrogen bonding. By analogy:
- The hydroxy-tetrahydronaphthalenyl group in the target compound could participate in hydrophobic interactions and hydrogen bonding, similar to the isopropylphenyl and trifluoromethylphenyl groups in II-8e and II-8f. However, the hydroxy group’s polarity may reduce enclosure efficiency compared to purely lipophilic substituents .
Biological Activity
Methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities supported by empirical studies.
Structural Characteristics
The compound's structure can be broken down into several functional groups:
- Benzoate moiety : Provides a stable aromatic system.
- Carbamoyl group : Imparts potential for hydrogen bonding and reactivity.
- Tetrahydronaphthalene derivative : Contributes to hydrophobic interactions and possibly influences bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not extensively documented, similar compounds have been synthesized using methods such as:
- Carbamoylation : Reaction of benzoic acid derivatives with amines.
- Formamidation : Introducing formamide groups through nucleophilic substitution.
- Hydroxymethylation : Modifying naphthalene derivatives to introduce hydroxymethyl groups.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, benzamide derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
Compounds related to this compound have been investigated as inhibitors of key enzymes involved in cancer metabolism. For example:
- Dihydrofolate reductase (DHFR) : Inhibition of this enzyme can lead to reduced nucleotide synthesis in rapidly dividing cells .
- Inosine monophosphate dehydrogenase (IMPDH) : Compounds that inhibit IMPDH have shown promise in treating lymphoblastic leukemia by downregulating cell growth .
Neuroprotective Effects
Some studies suggest that tetrahydronaphthalene derivatives can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This activity is crucial for developing treatments for neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Compound Reference | Observed Effect |
|---|---|---|
| Antitumor | Benzamide derivatives | Inhibition of cell proliferation |
| Enzyme Inhibition | DHFR inhibitors | Reduced nucleotide synthesis |
| Neuroprotection | Tetrahydronaphthalene | Modulation of neurotransmitter levels |
Case Studies
- Antitumor Efficacy : A study on benzamide riboside showed enhanced antitumor efficacy against breast cancer cells when combined with traditional chemotherapeutics . The results indicated that the compound could sensitize resistant cancer cells to treatment.
- Neuroprotective Mechanism : Research on tetrahydronaphthalene derivatives demonstrated their ability to mitigate oxidative stress in neuronal cultures, suggesting a potential therapeutic application in neurodegenerative disorders .
Q & A
Q. What are the recommended synthetic routes for methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphralen-2-yl)methyl]carbamoyl}formamido)benzoate, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves coupling carbamoyl and formamido groups to the benzoate backbone via reflux in absolute ethanol with glacial acetic acid as a catalyst. For example, analogous procedures (e.g., triazole derivatives) use reflux for 4 hours under reduced pressure to isolate intermediates . Optimization may involve varying catalyst concentrations (e.g., acetic acid volume), solvent polarity, or reaction time. Post-synthesis purification typically employs recrystallization or column chromatography.
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm hydrogen/carbon environments, particularly around the tetrahydronaphthalene and benzoate moieties.
- HPLC-MS for purity assessment and molecular ion verification.
- FT-IR to validate carbamoyl (C=O stretch ~1650–1700 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .
Q. What safety precautions are critical during handling and storage?
Methodological Answer: Based on structurally similar compounds:
- Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
- Storage: Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the carbamoyl group .
- First Aid: For skin contact, wash with soap/water for 15+ minutes; for eye exposure, flush with water for 10–15 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions may arise from:
- Solubility variability: Use standardized solvents (e.g., DMSO with ≤0.1% water) for in vitro assays.
- Impurity interference: Cross-validate results using orthogonal assays (e.g., SPR binding vs. cell-based activity).
- Experimental design: Adopt randomized block designs with split-plot arrangements to account for variables like temperature or reagent batches .
Q. What strategies are effective for optimizing stereochemical purity during synthesis?
Methodological Answer:
- Chiral chromatography: Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers.
- Asymmetric catalysis: Introduce chiral catalysts (e.g., BINOL-derived ligands) during carbamoyl coupling steps.
- Crystallography: Validate stereochemistry via X-ray diffraction (analogous to hydrazide derivatives in ).
Q. How should environmental impact assessments (EIAs) be designed for this compound?
Methodological Answer: Follow a tiered approach:
Laboratory studies: Measure biodegradability (OECD 301F) and soil mobility (column leaching tests) .
Ecotoxicology: Use Daphnia magna (48-hour LC₅₀) and algae growth inhibition assays.
Long-term monitoring: Track bioaccumulation potential in model organisms (e.g., zebrafish) over 6–12 months .
Q. What experimental designs are robust for studying structure-activity relationships (SAR)?
Methodological Answer:
- Fragment-based design: Systematically modify substituents (e.g., hydroxyl vs. methoxy groups on the tetrahydronaphthalene ring) and assess activity changes.
- Statistical modeling: Apply QSAR with descriptors like logP, polar surface area, and H-bond donors .
- Crystallographic data: Compare active/inactive analogs using hydrogen-bonding patterns (e.g., as in ).
Q. How can researchers address stability challenges in aqueous buffers during pharmacological assays?
Methodological Answer:
Q. What methodologies validate in vitro-in vivo correlations (IVIVC) for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
